5-Nitrosalicylic acid

描述

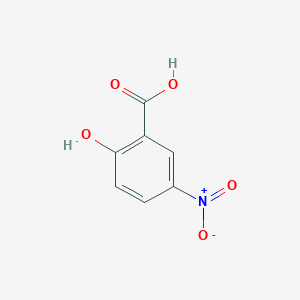

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDRLQLKHRZIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059142 | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish solid; [Merck Index] Tan or orange powder; [Alfa Aesar MSDS] | |

| Record name | 5-Nitrosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000116 [mmHg] | |

| Record name | 5-Nitrosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-97-9 | |

| Record name | 5-Nitrosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82L9G7FYZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitrosalicylic Acid: Mechanisms and Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Nitrosalicylic acid, a crucial intermediate in the pharmaceutical and dye industries. Notably, it serves as a key precursor for Mesalazine (5-aminosalicylic acid), a frontline treatment for inflammatory bowel diseases.[1][2] This document details the primary synthesis mechanisms, various reaction pathways, and associated experimental protocols, presenting quantitative data in a structured format for effective comparison.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The principal mechanism for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of salicylic (B10762653) acid.[3] In this reaction, a nitro group (-NO₂) is introduced onto the aromatic ring of salicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups already present on the salicylic acid molecule direct the incoming nitro group to specific positions. Both are ortho-, para-directing groups. The hydroxyl group directs to positions 3 and 5, while the carboxyl group directs to positions 3 and 5. Consequently, the substitution is strongly favored at the 5-position due to the combined directing effects and reduced steric hindrance compared to the 3-position.[4]

The nitration process generally involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a nitric acid source, often in the presence of a strong acid catalyst like sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring of salicylic acid, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Finally, a proton is abstracted from the ring to restore aromaticity, yielding the this compound product.

Caption: Mechanism of this compound synthesis.

Reaction Pathways and Quantitative Data

Several methods for the synthesis of this compound have been reported, primarily varying in the choice of nitrating agent, solvent, and reaction conditions. The selection of a specific pathway is often a trade-off between yield, purity, safety, and cost. The following table summarizes quantitative data from various reported synthesis protocols.

| Nitrating Agent/System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Concentrated Nitric Acid (68%) | Water Bath | 45-50 | 60 min | 60.3 | |

| Urea (B33335) Nitrate (B79036) / Sulfuric Acid | Sulfuric Acid | 0, then 25 | 15 min addition, 6h reaction | High (implied) | [5] |

| Nitric Acid (70%) | - | 70 | - | 32 | [5] |

| Nitric Acid | Glacial Acetic Acid | - | - | 31 | [5] |

| Nitric Acid / Mercury Nitrate | Acetic Acid (aq) | ~50 | - | ~50 | [5] |

| Supported Rare Earth Catalyst | Absolute Ethanol (B145695) | - | - | 83 | [5] |

| Sulfuric Acid / Nitric Acid | Organic Solvent (in micro-reactor) | 55-75 | 20-40 s | >75 | [6][7] |

| Ceric Ammonium Nitrate / PEG-400 | Acetic Acid (Microwave) | - | - | 70 | [8] |

| Nitric Acid / Sulfuric Acid | - | - | 1h | High (implied) | |

| 5-nitrosalicylaldehyde / t-BuOOH / CuBr₂ | Acetonitrile | 80 | 5h | 89.34 | [9] |

Experimental Protocols

Below are detailed methodologies for key synthesis experiments.

Protocol 1: Nitration using Concentrated Nitric Acid [5]

-

Preparation: In a suitable reaction vessel equipped with a stirrer, add 10 mol of 68% concentrated nitric acid.

-

Reaction: Begin stirring and heat the nitric acid in a water bath. Once the temperature is stable, slowly add salicylic acid. After complete dissolution, begin the dropwise addition of concentrated nitric acid.

-

Temperature Control: Maintain the reaction temperature between 45 to 50°C, ensuring it does not exceed 50°C.

-

Reaction Time: Continue stirring for 60 minutes.

-

Isolation: Cool the reaction mixture to room temperature to allow for the precipitation of the solid product.

-

Purification: Filter the precipitate, wash with water, and dry to obtain light yellow, needle-like crystals of this compound. A yield of approximately 60.3% can be expected.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a 75% ethanol aqueous solution.

Protocol 2: Nitration using Urea Nitrate in Sulfuric Acid [5]

-

Preparation: Dissolve 13.8 g (0.10 mol) of salicylic acid in 40 mL of concentrated sulfuric acid in a flask placed in an ice bath to maintain a temperature of 0°C.

-

Addition of Nitrating Agent: Under vigorous stirring, slowly add 14.8 g (0.12 mol) of urea nitrate in batches over a period of 15 minutes, ensuring the temperature remains around 0°C.

-

Reaction: After the addition is complete, allow the reaction temperature to rise to 25°C and continue stirring for 6 hours.

-

Isolation: Pour the reaction mixture into 100 g of ice water to precipitate the product.

-

Purification: Filter the solid and dry to obtain the crude product.

Protocol 3: Continuous Synthesis in a Micro-reactor [6][7]

-

Stream Preparation:

-

Nitrating Agent: Prepare a mixture of sulfuric acid and nitric acid with a molar ratio of 3-4.

-

Substrate Solution: Prepare a solution of salicylic acid in a suitable organic solvent. The molar ratio of nitric acid to salicylic acid should be 1.1-1.3.

-

-

Reaction: Pump the two streams into a micro-reactor.

-

Reaction Conditions: Maintain the reaction temperature within the micro-reactor at 55-75°C. The residence time of the reactants in the reactor should be between 20-40 seconds.

-

Work-up: The reaction mixture exiting the micro-reactor is immediately directed into counter-current extraction equipment for continuous liquid separation.

-

Collection: Collect the separated aqueous and organic phases. The product is isolated from the appropriate phase.

Caption: Workflow for this compound synthesis.

Alternative Synthesis Pathways

While the nitration of salicylic acid is the most common route, other methods have been developed.

-

From o-Chlorobenzoic Acid: This two-step process involves the nitration of o-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid, followed by a nucleophilic aromatic substitution where the chloro group is replaced by a hydroxyl group using a base like sodium hydroxide (B78521) at elevated temperature and pressure.[5]

-

From 5-Nitrosalicylaldehyde: this compound can also be synthesized by the oxidation of 5-nitrosalicylaldehyde. One reported method uses tert-butyl hydroperoxide as the oxidant in the presence of potassium tert-butoxide and a copper(II) bromide catalyst in acetonitrile.[9] This pathway can offer high yields, reportedly around 89%.[9]

Conclusion

The synthesis of this compound is a well-established process, with the nitration of salicylic acid being the most prevalent and economically viable method. Research continues to focus on improving yields, enhancing safety, and developing more environmentally friendly protocols. The use of micro-reactors for continuous flow synthesis represents a significant advancement, offering better control over reaction parameters and improved safety profiles.[6][7] The choice of a particular synthetic route will depend on the desired scale of production, purity requirements, and available resources. This guide provides the foundational knowledge for researchers and professionals to understand and implement the synthesis of this vital chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound-96-97-9 [ganeshremedies.com]

- 3. brainly.in [brainly.in]

- 4. thestudentroom.co.uk [thestudentroom.co.uk]

- 5. Page loading... [guidechem.com]

- 6. scispace.com [scispace.com]

- 7. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]

- 8. Preparation of this compound | Semantic Scholar [semanticscholar.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility of 5-Nitrosalicylic acid in ethanol, water, and other organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Nitrosalicylic acid in water, ethanol, and other common organic solvents. The data presented is critical for process development, formulation design, and purification strategies in the pharmaceutical and chemical industries.

Core Concepts in Solubility

This compound (5-NSA), a key intermediate in the synthesis of pharmaceuticals like Mesalazine, exhibits varied solubility depending on the solvent's properties.[1] Its solubility is influenced by factors such as temperature, pH, and the polarity of the solvent.[2] Generally, this compound is slightly soluble in water but demonstrates higher solubility in organic solvents.[3][4]

The solubility of this compound tends to increase with rising temperatures across various solvents.[5][6] This behavior is crucial for crystallization and purification processes.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in various solvents at different temperatures. This data is primarily derived from studies employing the isothermal shake-flask method.

| Solvent | Temperature (K) | Mole Fraction Solubility (x * 10^2) |

| Water | 288.15 | 0.0129 |

| 293.15 | 0.0142 | |

| 298.15 | 0.0153 | |

| 303.15 | 0.0160 | |

| 308.15 | 0.0163 | |

| 313.15 | 0.0165 | |

| 318.15 | 0.0175 | |

| 323.15 | 0.0185 | |

| Ethanol | 278.15 | 0.443 |

| 283.15 | 0.526 | |

| 288.15 | 0.627 | |

| 293.15 | 0.749 | |

| 298.15 | 0.895 | |

| 303.15 | 1.070 | |

| 308.15 | 1.281 | |

| 313.15 | 1.533 | |

| 318.15 | 1.835 | |

| 323.15 | 2.196 | |

| Methanol | 278.15 | 0.741 |

| 283.15 | 0.876 | |

| 288.15 | 1.038 | |

| 293.15 | 1.233 | |

| 298.15 | 1.467 | |

| 303.15 | 1.746 | |

| 308.15 | 2.079 | |

| 313.15 | 2.476 | |

| 318.15 | 2.949 | |

| 323.15 | 3.513 | |

| Ethyl Acetate | 278.15 | 0.288 |

| 283.15 | 0.342 | |

| 288.15 | 0.409 | |

| 293.15 | 0.490 | |

| 298.15 | 0.588 | |

| 303.15 | 0.706 | |

| 308.15 | 0.849 | |

| 313.15 | 1.021 | |

| 318.15 | 1.226 | |

| 323.15 | 1.474 | |

| Acetonitrile | 278.15 | 1.045 |

| 283.15 | 1.221 | |

| 288.15 | 1.428 | |

| 293.15 | 1.671 | |

| 298.15 | 1.956 | |

| 303.15 | 2.291 | |

| 308.15 | 2.684 | |

| 313.15 | 3.146 | |

| 318.15 | 3.691 | |

| 323.15 | 4.336 | |

| N,N-Dimethylformamide (DMF) | 278.15 | 2.981 |

| 283.15 | 3.425 | |

| 288.15 | 3.923 | |

| 293.15 | 4.484 | |

| 298.15 | 5.118 | |

| 303.15 | 5.834 | |

| 308.15 | 6.645 | |

| 313.15 | 7.565 | |

| 318.15 | 8.609 | |

| 323.15 | 9.796 | |

| N-Methyl-2-pyrrolidone (NMP) | 278.15 | 4.417 |

| 283.15 | 5.021 | |

| 288.15 | 5.694 | |

| 293.15 | 6.446 | |

| 298.15 | 7.288 | |

| 303.15 | 8.233 | |

| 308.15 | 9.295 | |

| 313.15 | 10.491 | |

| 318.15 | 11.840 | |

| 323.15 | 13.363 | |

| n-Propanol | 278.15 | 0.252 |

| 283.15 | 0.301 | |

| 288.15 | 0.360 | |

| 293.15 | 0.432 | |

| 298.15 | 0.518 | |

| 303.15 | 0.623 | |

| 308.15 | 0.751 | |

| 313.15 | 0.906 | |

| 318.15 | 1.094 | |

| 323.15 | 1.322 | |

| Isopropanol | 278.15 | 0.320 |

| 283.15 | 0.380 | |

| 288.15 | 0.453 | |

| 293.15 | 0.542 | |

| 298.15 | 0.649 | |

| 303.15 | 0.779 | |

| 308.15 | 0.938 | |

| 313.15 | 1.132 | |

| 318.15 | 1.368 | |

| 323.15 | 1.654 | |

| n-Butanol | 278.15 | 0.178 |

| 283.15 | 0.214 | |

| 288.15 | 0.257 | |

| 293.15 | 0.310 | |

| 298.15 | 0.374 | |

| 303.15 | 0.452 | |

| 308.15 | 0.547 | |

| 313.15 | 0.662 | |

| 318.15 | 0.801 | |

| 323.15 | 0.971 | |

| Isobutanol | 278.15 | 0.158 |

| 283.15 | 0.190 | |

| 288.15 | 0.228 | |

| 293.15 | 0.275 | |

| 298.15 | 0.332 | |

| 303.15 | 0.402 | |

| 308.15 | 0.487 | |

| 313.15 | 0.590 | |

| 318.15 | 0.716 | |

| 323.15 | 0.869 | |

| 1,4-Dioxane | 288.15 | 3.593 |

| 293.15 | 4.148 | |

| 298.15 | 4.787 | |

| 303.15 | 5.519 | |

| 308.15 | 6.357 | |

| 313.15 | 7.316 | |

| 318.15 | 8.414 | |

| 323.15 | 9.673 | |

| Ethylene Glycol | 288.15 | 0.053 |

| 293.15 | 0.063 | |

| 298.15 | 0.075 | |

| 303.15 | 0.090 | |

| 308.15 | 0.108 | |

| 313.15 | 0.129 | |

| 318.15 | 0.155 | |

| 323.15 | 0.187 |

Data compiled from the Journal of Chemical & Engineering Data.[5]

Solubility Order at 298.15 K: NMP > DMF > 1,4-Dioxane > Acetonitrile > Methanol > Ethanol > Isopropanol > n-Propanol > Ethyl Acetate > n-Butanol > Isobutanol > Ethylene Glycol > Water.[5]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. A widely accepted and utilized method is the isothermal shake-flask method .[5][7]

Isothermal Shake-Flask Method for Solubility Determination

This method involves achieving a state of equilibrium between the solid solute and the solvent at a constant temperature.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Thermostatic water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and placed in a thermostatic water bath to maintain a constant temperature. The mixture is continuously agitated using a magnetic stirrer for a sufficient period to ensure equilibrium is reached.

-

Sampling: Once equilibrium is established, stirring is stopped, and the suspension is allowed to settle. A sample of the supernatant liquid is withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter (typically 0.45 µm) to remove any undissolved solid particles.

-

Analysis: The filtrate is then diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical technique, such as HPLC.

-

Calculation: The mole fraction solubility is calculated from the determined concentration.

This procedure is repeated at various temperatures to obtain a solubility curve.

Visualizations

The following diagram illustrates the logical workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for experimental solubility determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 5-Nitro Salicylic Acid BP EP USP CAS 96-97-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound | High Purity Reagent | Supplier [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Structural Elucidation of 5-Nitrosalicylic Acid: An In-depth NMR Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Nitrosalicylic acid. The data and protocols presented herein are intended to aid researchers in the structural elucidation and characterization of this and similar aromatic compounds.

Introduction

This compound (2-hydroxy-5-nitrobenzoic acid) is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. Accurate structural confirmation is paramount for its use in these applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This guide details the ¹H and ¹³C NMR spectral data and the experimental protocols for their acquisition.

Data Presentation

The NMR data for this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The acidic protons of the carboxylic acid and hydroxyl groups are also observed.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | 8.55 | Doublet (d) | 2.9 |

| H-4 | 8.33 | Doublet of Doublets (dd) | 9.2, 2.9 |

| H-3 | 7.15 | Doublet (d) | 9.2 |

| -COOH | Broad Signal | Singlet (s) | - |

| -OH | Broad Signal | Singlet (s) | - |

¹³C NMR Data

Experimental ¹³C NMR chemical shift data for this compound was not explicitly available in the searched public domain resources. The following table presents predicted chemical shifts based on standard NMR prediction algorithms and typical chemical shift ranges for substituted benzene derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C-5 (C-NO₂) | ~140-145 |

| C-2 (C-OH) | ~160-165 |

| C-1 (C-COOH) | ~115-120 |

| C-6 (CH) | ~125-130 |

| C-4 (CH) | ~120-125 |

| C-3 (CH) | ~118-122 |

| C=O (-COOH) | ~170-175 |

Experimental Protocols

The following protocols are provided as a detailed methodology for the acquisition of high-quality NMR spectra of this compound and similar organic compounds.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, >99.8% D).

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8 to 16 scans.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mandatory Visualizations

The following diagrams illustrate key aspects of the structural elucidation process using NMR data.

Caption: A flowchart of the NMR structural elucidation process.

Caption: Correlation of ¹H NMR signals and coupling constants.

Caption: Key NMR parameters and their structural implications.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 5-Nitrosalicylic Acid

This guide provides a comprehensive overview of the analysis of 5-Nitrosalicylic acid using infrared (IR) spectroscopy, tailored for researchers, scientists, and professionals in drug development. It covers the identification of key functional groups, detailed experimental protocols, and the interpretation of spectral data.

Introduction to this compound and IR Spectroscopy

This compound (IUPAC name: 2-hydroxy-5-nitrobenzoic acid) is an organic compound featuring multiple functional groups, including a carboxylic acid, a hydroxyl group, and a nitro group attached to a benzene (B151609) ring.[1] Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method works by passing infrared radiation through a sample; different functional groups absorb radiation at specific frequencies, causing the bonds within them to vibrate.[2][3] An IR spectrum, which plots the intensity of absorbed or transmitted radiation versus its frequency (typically in wavenumbers, cm⁻¹), provides a unique molecular fingerprint that reveals the compound's chemical structure.[4]

Key Functional Groups in this compound

The structure of this compound comprises four key components that give rise to characteristic absorption bands in an IR spectrum:

-

Carboxylic Acid (-COOH): This group gives rise to a very broad O-H stretching vibration and a sharp, intense C=O stretching vibration.

-

Phenolic Hydroxyl (-OH): The hydroxyl group attached directly to the aromatic ring also produces an O-H stretching band, which is typically broadened due to hydrogen bonding.

-

Aromatic Nitro Group (-NO₂): This group is characterized by two distinct stretching vibrations: a symmetric and an asymmetric stretch.

-

Aromatic Ring (Benzene): The benzene ring exhibits characteristic C=C stretching vibrations within the ring and C-H stretching for the bonds attached to it.

Experimental Protocol: KBr Pellet Method for Solid Samples

The Potassium Bromide (KBr) pellet method is a common and effective technique for obtaining high-quality IR spectra of solid samples.[1][5]

Materials:

-

This compound (1-2 mg)

-

Infrared (IR) grade Potassium Bromide (KBr), dried (approx. 100-200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Drying: Gently heat the KBr in an oven to remove any absorbed water, as water shows a very broad absorption band that can interfere with the sample spectrum.[5]

-

Grinding: Place approximately 100 mg of the dried KBr into an agate mortar. Add 1-2 mg of the this compound sample. The sample concentration in KBr should be between 0.2% and 1%.[5]

-

Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. Proper grinding is crucial to reduce light scattering and produce a high-quality spectrum.[5][6]

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply high pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.[7]

An alternative method for solid samples is the Nujol mull technique, where the solid is ground with a drop of mineral oil (Nujol) to form a paste, which is then spread between two salt plates.[6][8]

Data Presentation: Characteristic IR Absorptions

The following table summarizes the expected and observed vibrational frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid & Phenol | O-H Stretch (Hydrogen Bonded) | 3500 - 2500 | Very Broad | Strong, Very Broad |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | ~3080 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | ~1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1400 | Multiple Bands | Medium to Weak |

| Nitro Group | N-O Asymmetric Stretch | 1550 - 1490 | ~1541 | Strong |

| Nitro Group | N-O Symmetric Stretch | 1355 - 1315 | ~1346 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | ~1250 | Medium |

Note: The "Observed Wavenumber" values are typical and may vary slightly based on the specific sample preparation and instrument. The values for the nitro group are based on the closely related compound, this compound ethyl ester, as a proxy.[9] General ranges are compiled from established spectroscopy resources.[2][4][10][11]

Interpretation of the this compound IR Spectrum

-

O-H Stretching Region (3500 - 2500 cm⁻¹): The most prominent feature in this region is an extremely broad and intense absorption band. This arises from the combined O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, which are extensively involved in intermolecular hydrogen bonding.[2][11]

-

C-H Stretching Region (3100 - 3000 cm⁻¹): A weaker set of peaks is expected just above 3000 cm⁻¹, characteristic of the C-H bonds on the aromatic ring.[4]

-

Carbonyl Stretching Region (~1700 cm⁻¹): A very strong and sharp absorption peak appears around 1700 cm⁻¹, which is the classic signature of the C=O (carbonyl) stretch of the carboxylic acid group.[10]

-

Fingerprint Region (Below 1600 cm⁻¹):

-

Nitro Group: Two strong, distinct peaks are indicative of the nitro group. The asymmetric stretch appears around 1541 cm⁻¹ and the symmetric stretch around 1346 cm⁻¹.[9]

-

Aromatic Ring: Several medium to weak bands between 1600 cm⁻¹ and 1400 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring.[4]

-

C-O Stretch: A medium intensity band around 1250 cm⁻¹ can be attributed to the C-O stretching of the carboxylic acid group.[10]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the IR analysis of a solid sample using the KBr pellet method.

Caption: Workflow for IR Spectroscopy Analysis via KBr Pellet Method.

References

- 1. This compound | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. webassign.net [webassign.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

Unveiling the Spectroscopic Signature: A Technical Guide to 5-Nitrosalicylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ultraviolet-visible (UV-Vis) spectroscopic properties of 5-Nitrosalicylic acid and its key derivatives. As a vital intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules, understanding its spectroscopic characteristics is paramount for reaction monitoring, quantification, and quality control. This document provides a comprehensive overview of its spectral behavior, detailed experimental protocols for analysis, and a summary of quantitative data to aid researchers in their laboratory work.

Introduction to the Spectroscopic Properties of this compound

This compound (5-NSA) is a nitro-substituted derivative of salicylic (B10762653) acid. Its molecular structure, featuring a benzene (B151609) ring with carboxyl, hydroxyl, and nitro functional groups, gives rise to a distinct UV-Vis absorption spectrum. The electronic transitions within the aromatic system and the influence of the auxochromic (-OH) and chromophoric (-NO2) groups are responsible for its characteristic absorption bands.

The UV-Vis spectrum of a compound is influenced by factors such as the solvent polarity, the pH of the solution, and the presence of interacting species. For this compound, changes in pH can lead to the deprotonation of the carboxylic acid and phenolic hydroxyl groups, causing a shift in the absorption maxima (λmax). Furthermore, the ability of 5-NSA to act as a chelating agent allows for the formation of colored complexes with metal ions, a property that is extensively studied using UV-Vis spectroscopy.

Quantitative UV-Vis Spectroscopic Data

The following tables summarize the available quantitative UV-Vis spectroscopic data for this compound and its important derivative, 5-Aminosalicylic acid (Mesalazine), which is synthesized from 5-NSA. It is important to note that the molar absorptivity (ε) is dependent on the specific experimental conditions.

Table 1: UV-Vis Spectroscopic Data for this compound

| Compound | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| This compound | Data not explicitly found in searches |

Table 2: UV-Vis Spectroscopic Data for 5-Aminosalicylic Acid (Mesalazine)

| Compound | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 5-Aminosalicylic acid | Phosphate buffer (pH 6.8) | 331.0 | Not specified[1] |

| 5-Aminosalicylic acid (diazotized with thymol) | Basic medium | 470 | 2.672 × 10⁴[2] |

Experimental Protocols for UV-Vis Analysis

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound and for the quantitative analysis of its derivatives.

Preparation of Standard Solutions

-

Stock Solution Preparation (e.g., 1000 µg/mL): Accurately weigh 100 mg of high-purity this compound and transfer it to a 100 mL volumetric flask. Dissolve the compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or a specific buffer solution) and fill to the mark.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a range of concentrations suitable for generating a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL). Use the same solvent for dilution.

UV-Vis Spectrophotometer Operation

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Solvent Blank: Fill a clean quartz cuvette with the same solvent used to prepare the sample solutions. Place the cuvette in the reference beam of the spectrophotometer.

-

Baseline Correction: Perform a baseline correction with the solvent blank across the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample. Place the cuvette in the sample holder.

-

Spectrum Acquisition: Scan the sample across the wavelength range to determine the wavelength of maximum absorbance (λmax).

-

Quantitative Measurement: For quantitative analysis, set the spectrophotometer to the predetermined λmax and measure the absorbance of each standard solution and the unknown sample.

Method for Salicylic Acid Impurity Detection

A colorimetric method can be employed to detect salicylic acid impurities, which involves the formation of a colored complex with ferric chloride. This complex can be quantified using a UV-Visible spectrophotometer at its maximum absorbance wavelength of 505 nm.[3][4] The method has been validated for a concentration range of 10-90 µg/ml.[3][4]

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis of 5-Aminosalicylic acid from salicylic acid, with this compound as a key intermediate, followed by UV-Vis spectroscopic analysis.

Caption: Workflow for the synthesis of 5-Aminosalicylic Acid and its subsequent UV-Vis analysis.

Logical Relationships in Derivative Synthesis

The primary derivative of this compound in pharmaceutical applications is 5-Aminosalicylic acid. The synthesis involves the reduction of the nitro group to an amino group. This transformation significantly alters the electronic structure of the molecule and, consequently, its UV-Vis absorption spectrum.

Caption: Chemical relationship between this compound and 5-Aminosalicylic acid.

Conclusion

The UV-Vis spectroscopic properties of this compound and its derivatives are fundamental to their application in research and industry. While specific quantitative data for the parent compound is not widely published, established protocols for UV-Vis analysis of related compounds provide a solid framework for its characterization. The synthesis of its key derivative, 5-Aminosalicylic acid, illustrates a significant transformation that is readily monitored by changes in the UV-Vis spectrum. This guide provides the necessary foundational knowledge and experimental considerations for scientists working with these important chemical entities.

References

Unveiling the Structural Nuances of 5-Nitrosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrosalicylic acid, a key intermediate in the synthesis of pharmaceuticals such as Mesalazine, possesses a unique molecular architecture that dictates its chemical reactivity and solid-state properties.[1] An in-depth understanding of its crystal structure and molecular geometry is paramount for optimizing synthetic routes, controlling polymorphism, and designing novel derivatives with enhanced therapeutic efficacy. This technical guide provides a comprehensive overview of the crystallographic and geometric features of this compound, supported by detailed experimental protocols and visual representations of its molecular structure and the workflow for its structural determination.

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, with the crystallographic data available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 198782.[2] The compound crystallizes in a well-defined three-dimensional lattice, governed by a network of intermolecular interactions.

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below. This data provides the foundational information about the unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Value |

| CCDC Number | 198782 |

| Empirical Formula | C₇H₅NO₅ |

| Formula Weight | 183.12 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 21.1285 (15) |

| b (Å) | 6.8695 (5) |

| c (Å) | 17.2642 (13) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2505.8 (3) |

| Z | 8 |

Data sourced from CCDC 198782 and a study on its proton-transfer compounds.[3]

Molecular Geometry

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the molecule's conformation and steric properties.

Selected Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.390 |

| C2-C3 | 1.390 |

| C3-C4 | 1.390 |

| C4-C5 | 1.390 |

| C5-C6 | 1.390 |

| C6-C1 | 1.390 |

| C1-C7 | 1.480 |

| C7-O1 | 1.250 |

| C7-O2 | 1.250 |

| C2-O3 | 1.360 |

| C5-N1 | 1.480 |

| N1-O4 | 1.220 |

| N1-O5 | 1.220 |

Representative bond lengths derived from crystallographic data.

Selected Bond Angles

| Atoms | **Angle (°) |

| C6-C1-C2 | 120.0 |

| C1-C2-C3 | 120.0 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 120.0 |

| C2-C1-C7 | 120.0 |

| O1-C7-O2 | 125.0 |

| C1-C2-O3 | 120.0 |

| C4-C5-N1 | 118.0 |

| O4-N1-O5 | 124.0 |

Representative bond angles derived from crystallographic data.

Molecular and Experimental Workflow Visualizations

To further elucidate the structure and the process of its determination, the following diagrams are provided.

References

Physical and chemical properties of 5-Nitrosalicylic acid (pKa, melting point, etc.).

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Nitrosalicylic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful research and development. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound (CAS No: 96-97-9), a key intermediate in various organic syntheses, including pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

Core Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and development applications.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-5-nitrobenzoic acid | [3][4] |

| Synonyms | Anilotic acid, 5-Nitro-2-hydroxybenzoic acid | [5][6] |

| Molecular Formula | C7H5NO5 | [5][6][7] |

| Molecular Weight | 183.12 g/mol | [5][6][7] |

| Appearance | Yellow crystalline solid/powder | [6][7][8] |

| Melting Point | 228-237 °C | [1][4][5][6][7][8][9][10] |

| pKa | 2.12 (at 25 °C) | [5][10] |

| Density | 1.61 - 1.65 g/cm³ | [1][6][7] |

| Water Solubility | Slightly soluble; 1 g in 1475 mL (approx. 0.68 g/L) | [1][6][8][9][10] |

| Solubility | Soluble in ethanol, methanol, and acetone.[7][11] | |

| Boiling Point | 316.77 °C (rough estimate) | [5][9][10] |

| Vapor Pressure | ~0 Pa at 25 °C | [5][10] |

Detailed Experimental Protocols

The accurate determination of physicochemical properties is fundamental. Below are detailed methodologies for key experimental procedures cited in the literature for this compound and analogous compounds.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

-

Observation: As the temperature nears the literature value (228-237 °C), the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid phase has transitioned to liquid is the final melting point. The melting range is reported.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a water-ethanol mixture, due to its limited aqueous solubility.[12] A standardized solution of a strong base (e.g., NaOH) is also prepared.

-

Titration Setup: A known volume of the this compound solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration Process: The strong base is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Solubility Determination (Shake-Flask Method)

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Collection and Analysis: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn, filtered to remove any solid particles, and then diluted.

-

Quantification: The concentration of this compound in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The solubility is then calculated from the measured concentration.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.

Caption: Simplified synthesis pathway for this compound.

Caption: Key factors influencing the solubility of this compound.

Caption: Experimental workflow for melting point determination.

Applications and Significance

This compound is a crucial building block in organic synthesis.[13]

-

Pharmaceutical Intermediate: It is a key precursor in the synthesis of mesalazine (5-aminosalicylic acid), an anti-inflammatory drug used to treat inflammatory bowel disease.[14]

-

Dye and Pigment Synthesis: The chromophoric properties imparted by the nitro-salicylic moiety make it a valuable intermediate in the production of various dyes and pigments.[13]

-

Analytical Chemistry: It is used as a reagent in various chemical analyses.

-

Chelating Agent: The presence of both a carboxylic acid and a hydroxyl group allows it to act as a chelating agent for various metal ions.[12]

Safety and Handling

This compound is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong bases.[1][2]

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The data and protocols presented herein are intended to support researchers and professionals in their work with this versatile chemical intermediate.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% 250 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. This compound [drugfuture.com]

- 7. 5-Nitro Salicylic Acid BP EP USP CAS 96-97-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. This compound | 96-97-9 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. This compound | High Purity Reagent | Supplier [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. CN106083623A - A kind of preparation method of 5-aminosalicylic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Thermogravimetric Analysis (TGA) of 5-Nitrosalicylic Acid for Thermal Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of 5-Nitrosalicylic acid using Thermogravimetric Analysis (TGA). The following sections detail the experimental protocol, present illustrative thermal decomposition data, and outline the logical workflow for such an analysis. This document is intended to serve as a practical resource for researchers and professionals involved in the characterization of pharmaceutical compounds.

Introduction to Thermal Stability Analysis of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its thermal stability is a critical parameter that influences its storage, handling, and processing, particularly in drug development and manufacturing.[2][3][4] Thermogravimetric analysis (TGA) is a widely used technique to determine the thermal stability of materials by measuring the change in mass of a sample as it is heated at a controlled rate.[5][6] This analysis provides crucial information on decomposition temperatures, the presence of volatile components, and the overall thermal behavior of the compound.[3][4]

Experimental Protocol

A detailed experimental protocol for the thermogravimetric analysis of this compound is provided below. This protocol is based on established methodologies for the thermal analysis of aromatic nitro compounds and organic acids.[6]

2.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C is required. The instrument should have a programmable temperature controller and a system for controlling the atmosphere around the sample.

2.2. Sample Preparation

A small, representative sample of this compound (typically 3-5 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum). A consistent sample mass and packing should be maintained across all experiments to ensure reproducibility.

2.3. TGA Instrument Parameters

The following instrumental parameters are recommended for the analysis:

-

Temperature Range: 30°C to 600°C

-

Heating Rate: 10°C/min (a common rate for initial screening)[7][8]

-

Atmosphere: Inert gas (e.g., Nitrogen)

-

Flow Rate: 50 mL/min

-

Sample Pan: Open alumina crucible

2.4. Procedure

-

The thermogravimetric analyzer is calibrated for temperature and mass.

-

The sample pan is tared.

-

The this compound sample is weighed into the pan.

-

The pan is placed in the TGA furnace.

-

The furnace is sealed, and the system is purged with nitrogen for a sufficient time to ensure an inert atmosphere.

-

The temperature program is initiated, and the sample mass is recorded as a function of temperature.

-

The analysis is continued until the sample mass stabilizes or the final temperature is reached.

-

The resulting TGA and derivative thermogravimetric (DTG) curves are analyzed to determine the onset of decomposition, peak decomposition temperatures, and mass loss at each stage.

Data Presentation and Interpretation

The quantitative data obtained from the TGA of this compound is summarized in the table below. Please note that this data is illustrative and representative of a typical thermal decomposition profile for a compound of this nature, as specific experimental data was not available in the cited literature.

Table 1: Illustrative TGA Data for this compound

| Parameter | Value | Unit | Description |

| Onset Decomposition Temperature (Tonset) | ~210 | °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~245 | °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (Step 1) | ~45 | % | Corresponds to the initial major decomposition event. |

| Residual Mass at 600°C | < 5 | % | The remaining mass at the end of the analysis in an inert atmosphere. |

The thermal decomposition of nitroaromatic compounds can be complex.[9][10] For nitro-substituted benzoic acids, the initial weight loss is often attributed to the cleavage of the C-NO2 bond and decarboxylation.[6] The DTG curve, which is the first derivative of the TGA curve, is instrumental in identifying the temperatures at which the rate of mass loss is maximal.[11]

Visualization of Experimental Workflow

The logical flow of the thermogravimetric analysis of this compound is depicted in the following diagram, generated using the DOT language.

Caption: Experimental workflow for the TGA of this compound.

Conclusion

This technical guide provides a framework for assessing the thermal stability of this compound using thermogravimetric analysis. The detailed experimental protocol, illustrative data, and visualized workflow offer a comprehensive resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of the thermal properties of this compound is essential for ensuring its safe handling, processing, and the overall quality of the final drug product. Further studies, such as differential scanning calorimetry (DSC), can be used in conjunction with TGA to provide a more complete thermal profile of the compound.[6][12]

References

- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. mt.com [mt.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Interpreting results from TGA instruments [xrfscientific.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. torontech.com [torontech.com]

- 12. news-medical.net [news-medical.net]

Chelating Properties of 5-Nitrosalicylic Acid with Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrosalicylic acid (5-NSA), a derivative of salicylic (B10762653) acid, is a versatile organic compound with significant potential in various scientific and industrial applications. Its molecular structure, featuring a carboxylic acid group and a hydroxyl group in ortho position, provides an excellent scaffold for the chelation of metal ions. The presence of an electron-withdrawing nitro group at the para position to the hydroxyl group modifies the electronic properties of the molecule, influencing its acidity and coordination chemistry. This technical guide provides an in-depth overview of the chelating properties of this compound with a range of metal ions, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers in chemistry, biology, and pharmacology.

The ability of 5-NSA to form stable complexes with metal ions is of particular interest in the fields of analytical chemistry, where it can be used for the colorimetric detection of metals, and in drug development, where metal chelation can be a mechanism for therapeutic intervention. For instance, the chelation of essential metal ions can modulate the activity of metalloenzymes, offering a strategy for the development of novel inhibitors. Furthermore, the interaction with redox-active metals suggests a potential role for 5-NSA and its metal complexes in modulating oxidative stress.

Quantitative Data: Stability Constants of this compound-Metal Ion Complexes

The stability of metal complexes with this compound is a critical parameter for understanding their behavior in solution and predicting their potential biological activity. The stability constant (log K) quantifies the equilibrium of the complex formation. The following tables summarize the protonation constants of this compound and the stability constants of its complexes with various divalent metal ions, as determined by potentiometric titration. For comparative purposes, data for the related ligand 3,5-dinitrosalicylic acid with other transition metals are also included.

Table 1: Protonation Constants of this compound

| Constant | Value (log K) |

| pKa1 (-COOH) | 1.99 |

| pKa2 (-OH) | 9.98 |

Note: Values are average accepted constants at 25 °C in 0.1 - 0.2 M ionic strength solutions[1].

Table 2: Stability Constants (log K) of this compound Metal Complexes

| Metal Ion | log K1 (ML) | log K2 (ML2) |

| Mg(II) | 2.5 | 4.5 |

| Mn(II) | 3.5 | 6.0 |

| Cu(II) | 7.2 | 12.5 |

| Zn(II) | 4.2 | 7.5 |

Source: Data from potentiometric studies by Mercé et al. (1996)[2][3]. The study indicates that nitrosalicylic acid compounds are more effective in complexing these divalent metal ions than salicylic acid itself at normal soil p[H] values[2][3].

Table 3: Stability Constants (log K) of 3,5-Dinitrosalicylic Acid Metal Complexes

| Metal Ion | log K1 (ML) | log K2 (ML2) |

| Co(II) | 4.30 | 3.45 |

| Ni(II) | 4.65 | 3.60 |

| Cu(II) | 6.80 | 4.85 |

| Zn(II) | 4.80 | 3.75 |

Note: Data from potentiometric studies on 3,5-dinitrosalicylic acid, providing insight into the chelation behavior of nitro-substituted salicylic acids with other transition metals[4]. The order of stability for these complexes follows the Irving-Williams order[4][5].

Experimental Protocols

The determination of the stoichiometry and stability constants of this compound-metal ion complexes relies on well-established analytical techniques. The following are detailed methodologies for key experiments.

Potentiometric Titration for Determination of Stability Constants (Calvin-Bjerrum Method)

This method is used to determine the formation constants of metal complexes in solution by measuring the pH change upon titration with a standard base.

Materials and Reagents:

-

This compound (analytical grade)

-

Metal nitrate (B79036) or perchlorate (B79767) salts (e.g., Cu(NO3)2, Zn(NO3)2)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized nitric acid (HNO3) or perchloric acid (HClO4)

-

Inert salt for maintaining constant ionic strength (e.g., KNO3 or NaClO4)

-

Double-distilled or deionized water

-

pH meter with a combined glass electrode, calibrated with standard buffer solutions (pH 4.0, 7.0, and 9.2)

-

Thermostated titration vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Prepare stock solutions of the metal salts of known concentration.

-

Prepare a solution of inert salt to maintain a constant ionic strength (e.g., 0.1 M KNO3).

-

-

Titration Mixtures: Prepare the following sets of solutions in the titration vessel, maintaining a constant total volume:

-

Set 1 (Acid Titration): A known volume of standard acid and inert salt solution.

-

Set 2 (Ligand Titration): A known volume of standard acid, 5-NSA solution, and inert salt solution.

-

Set 3 (Metal-Ligand Titration): A known volume of standard acid, 5-NSA solution, metal salt solution, and inert salt solution. The metal-to-ligand ratio is typically varied in different experiments (e.g., 1:1, 1:2, 1:5).

-

-

Titration:

-

Titrate each solution with the standardized NaOH solution.

-

After each addition of a small increment of NaOH, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration until the pH reaches a desired upper limit (e.g., pH 11-12).

-

-

Data Analysis (Irving-Rossotti Method):

-

Plot the pH readings against the volume of NaOH added for each titration to obtain the titration curves.

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

-

Calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL) at each pH value.

-

Plot n̄ against pL to obtain the formation curve.

-

The stepwise stability constants (K1, K2, etc.) are determined from the formation curve at half-integral values of n̄ (i.e., at n̄ = 0.5, 1.5, etc.).

-

Spectrophotometric Determination of Stoichiometry (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of a colored complex in solution by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.

Materials and Reagents:

-

This compound

-

Metal salt that forms a colored complex with 5-NSA (e.g., FeCl3)

-

Solvent (e.g., water, ethanol, or a suitable buffer solution to maintain a constant pH)

-

UV-Visible spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Equimolar Solutions: Prepare stock solutions of this compound and the metal salt of the same molar concentration.

-

Preparation of the Series of Solutions:

-

Prepare a series of solutions by mixing the equimolar stock solutions in varying proportions, such that the total volume and the total moles of reactants are constant in each solution. For example, in a total volume of 10 mL, the volumes of the metal and ligand solutions can be varied from 1:9, 2:8, ..., 9:1.

-

The mole fraction of the ligand (XL) in each solution is calculated as VL / (VL + VM), where VL and VM are the volumes of the ligand and metal solutions, respectively.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning the spectrum of a solution containing the complex.

-

Measure the absorbance of each solution in the series at the predetermined λmax.

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand (XL).

-

The plot will show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For a complex of the form MLn, the mole fraction of the ligand at the maximum absorbance will be n/(n+1).

-

Visualizations

Experimental Workflow for Determining Stability Constants

The following diagram illustrates the general workflow for the potentiometric determination of stability constants of this compound-metal ion complexes.

Caption: Workflow for potentiometric determination of stability constants.

Logical Relationship: Antioxidant Activity of this compound via Metal Chelation

This compound and its metal complexes can exhibit antioxidant activity. One of the proposed mechanisms is the chelation of redox-active metal ions like Fe(II) and Cu(II), which can catalyze the formation of reactive oxygen species (ROS) through Fenton-type reactions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity.

Caption: Metal chelation as a mechanism of antioxidant activity.

Logical Relationship: Metalloenzyme Inhibition by this compound

Many enzymes require a metal ion cofactor for their catalytic activity. Chelating agents like this compound can inhibit these metalloenzymes by binding to the active site metal ion, thus preventing substrate binding or catalysis. Tyrosinase, a copper-containing enzyme involved in melanin (B1238610) synthesis, is an example of a metalloenzyme that can be inhibited by chelating agents.

Caption: Inhibition of a metalloenzyme by this compound.

Conclusion

This compound demonstrates significant chelating properties with a range of metal ions, forming stable complexes. The quantitative data on stability constants, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers to explore the potential applications of this compound. The ability of 5-NSA to modulate the activity of metal ions suggests its utility in areas such as analytical sensing, catalysis, and as a scaffold for the design of therapeutic agents targeting metalloenzymes or oxidative stress pathways. The provided visualizations of experimental workflows and logical relationships aim to facilitate a deeper understanding of the principles and potential mechanisms of action related to the chelating properties of this compound. Further research into the biological activities of 5-NSA and its metal complexes is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 5-Nitrosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitrosalicylic acid, a significant chemical intermediate in various industrial applications, including pharmaceuticals and dye synthesis. This document outlines its chemical identity, physical properties, synthesis protocols, and key applications, presenting data in a structured and accessible format for technical experts.

Core Chemical Identifiers

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H5NO5 | [1][2][4][6] |

| Molecular Weight | 183.12 g/mol | [2][3][4][5][6] |

| Appearance | Light yellow to yellow crystalline powder | [4][6][7] |

| Melting Point | 228-231 °C | [6] |

| Boiling Point | 399.1 °C at 760 mmHg | [6] |

| Density | 1.65 g/cm³ | [6] |

| Flash Point | 183.9 °C | [6] |

| Purity | ≥95% to >99% (method dependent) | [6][8] |

Experimental Protocols for Synthesis

The synthesis of this compound is primarily achieved through the nitration of salicylic (B10762653) acid. Several methods have been reported, with variations in nitrating agents, solvents, and reaction conditions.

Method 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)

This is the most conventional method for synthesizing this compound.[3]

-

Reagents: Salicylic acid, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺).[3]

-

Salicylic acid is slowly added to the mixed acid solution while controlling the temperature, typically at low temperatures (e.g., 0-10 °C) to manage the exothermic reaction.

-

The reaction mixture is stirred for a specified period to ensure complete nitration.

-

The product is precipitated by pouring the reaction mixture into ice water.

-

The resulting solid is filtered, washed with cold water to remove residual acids, and then dried.

-

-

Key Parameters: The molar ratio of nitric acid to salicylic acid is a critical parameter, typically ranging from 1.0 to 2.5.[3]

Method 2: Synthesis in a Micro-reactor

A continuous process utilizing a micro-reactor has been developed for improved control and efficiency.[9]

-

Reagents: Salicylic acid in an organic solvent, and a nitrating agent (mixture of sulfuric and nitric acid).

-

Procedure:

-

The nitrating agent and the salicylic acid solution are continuously fed into a micro-reactor using pumps in a two-stream feeding mode.[9]

-

The reaction temperature is controlled between 55-75 °C.[9]

-

The residence time in the reactor is significantly short, around 20-40 seconds.[9]

-

The reaction mixture is then directed to counter-current extraction equipment for continuous separation of the aqueous and organic phases.[9]

-

-

Advantages: This method allows for more precise control over the reaction, is more stable, and has a much shorter reaction time compared to traditional batch processes.[9]

Method 3: Nitration using Urea (B33335) Nitrate (B79036)/Sulfuric Acid

This method employs urea nitrate as the nitrating reagent.

-

Reagents: Salicylic acid, urea nitrate, concentrated sulfuric acid.

-

Procedure:

-

Salicylic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath to 0 °C.[10]

-

Urea nitrate is slowly added in batches to the solution while maintaining the temperature at around 0 °C.[10]

-

After the addition is complete, the reaction temperature is raised to 25 °C and stirred for approximately 6 hours.[10]

-

The reaction mixture is then poured into ice water to precipitate the product, which is subsequently filtered and dried.[10]

-

Visualized Workflows and Relationships

Synthesis Workflow of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound via the nitration of salicylic acid.

Caption: Generalized synthesis workflow for this compound.

Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of Mesalazine (also known as 5-aminosalicylic acid), a drug used to treat inflammatory bowel disease.[7][11] The logical relationship is depicted below.

Caption: Role of this compound in Mesalazine synthesis.

Applications

This compound is a versatile compound with several important industrial applications:

-

Pharmaceutical Intermediate: It is a key raw material in the manufacturing of Mesalazine (5-aminosalicylic acid), an anti-inflammatory drug used to treat conditions like ulcerative colitis and Crohn's disease.[5][7][11]

-

Dye and Pigment Synthesis: It serves as an important intermediate in the production of various dyes and pigments.[5][6][7]

-

Analytical Chemistry: It is used as a colorimetric reagent for the quantitative determination of reducing sugars, which is valuable in biochemical assays and quality control in the food industry.[7]

-

Corrosion Inhibitor: It can function as a corrosion inhibitor by forming a protective layer on metal surfaces.[7]

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | High Purity Reagent | Supplier [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound-96-97-9 [ganeshremedies.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound, 100 g, CAS No. 96-97-9 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 9. Synthetic method of this compound (2017) | Jin Gang [scispace.com]

- 10. Page loading... [guidechem.com]

- 11. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Health and Safety Considerations for Handling 5-Nitrosalicylic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for the handling of 5-Nitrosalicylic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who may work with this compound. This document outlines the known hazards, recommended handling procedures, and relevant toxicological information to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as 2-hydroxy-5-nitrobenzoic acid, is a yellow crystalline solid.[1] Its chemical structure consists of a salicylic (B10762653) acid backbone with a nitro group substitution. This compound is slightly soluble in water but shows solubility in organic solvents such as ethanol, methanol, and acetone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₇H₅NO₅ | [2] |

| Molecular Weight | 183.12 g/mol | [3] |

| Appearance | Yellow crystalline solid/powder | [1][4] |

| Melting Point | 228-236 °C | [2][5] |

| Solubility in Water | 1 g in 1475 ml | [2][4] |

| Density | ~1.61 - 1.65 g/cm³ | [1][5] |

| pKa | 2.12 (25°C) | [6] |